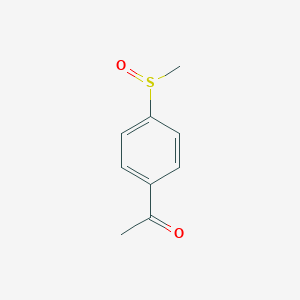

1-(4-Methanesulfinylphenyl)ethan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-甲磺酰基苯基)乙酮是一种有机化合物,分子式为C9H10O2S。它以其独特的结构特性而闻名,包括一个被甲磺酰基取代的苯环和一个乙酮部分。

准备方法

合成路线和反应条件: 1-(4-甲磺酰基苯基)乙酮的合成通常涉及 4-甲硫基苯酚与氧化剂反应以引入磺酰基。一种常见的方法是使用过氧化氢在催化剂存在下氧化 4-甲硫基苯酚以形成 4-甲磺酰基苯酚。 然后在酸性条件下将该中间体与乙酰氯反应,得到 1-(4-甲磺酰基苯基)乙酮 .

工业生产方法: 该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件(例如温度、压力和反应物浓度)的仔细控制,以确保高产率和纯度。在工业环境中,通常使用连续流动反应器和先进的纯化技术,例如结晶和色谱法。

化学反应分析

反应类型: 1-(4-甲磺酰基苯基)乙酮会发生多种化学反应,包括:

氧化: 磺酰基可以用强氧化剂(如高锰酸钾)进一步氧化成砜。

还原: 该化合物可以用还原剂(如氢化铝锂)还原成 1-(4-甲硫基苯基)乙酮。

取代: 乙酮部分可以发生亲核取代反应,其中羰基碳受到亲核试剂的攻击。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 在碱性条件下,胺或硫醇等亲核试剂。

主要形成的产物:

氧化: 1-(4-甲磺酰基苯基)乙酮。

还原: 1-(4-甲硫基苯基)乙酮。

取代: 根据所用亲核试剂的不同,可形成各种取代的乙酮衍生物。

科学研究应用

1-(4-甲磺酰基苯基)乙酮在科学研究中有多种应用:

化学: 用作合成更复杂有机分子的中间体。

生物学: 研究其潜在的生物活性,包括酶抑制和抗菌特性。

医学: 研究其潜在的治疗效果,特别是在治疗炎症性疾病方面。

工业: 由于其多功能反应性,在药物和农用化学品的生产中得到应用。

作用机制

1-(4-甲磺酰基苯基)乙酮的作用机制涉及它与各种分子靶标的相互作用。磺酰基可以作为亲电试剂,与蛋白质和酶上的亲核位点反应,从而抑制它们的活性。 该化合物也可以在细胞内发生氧化还原反应,影响细胞信号通路,并导致各种生物学效应 .

类似化合物:

1-(4-甲基磺酰基苯基)乙酮: 结构类似,但具有砜基而不是磺酰基。

1-(4-甲硫基苯基)乙酮: 结构类似,但具有硫醇基而不是磺酰基。

独特性: 1-(4-甲磺酰基苯基)乙酮的独特之处在于存在磺酰基,这赋予了它与类似物相比独特的化学反应性和生物活性。磺酰基可以参与氧化和还原反应,使该化合物在各种化学转化中具有多功能性。

相似化合物的比较

1-(4-Methylsulfonylphenyl)ethanone: Similar structure but with a sulfone group instead of a sulfinyl group.

1-(4-Methylthiophenyl)ethanone: Similar structure but with a thiol group instead of a sulfinyl group.

Uniqueness: 1-(4-Methansulfinylphenyl)ethanone is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can participate in both oxidation and reduction reactions, making this compound versatile in various chemical transformations.

生物活性

1-(4-Methanesulfinylphenyl)ethan-1-one, also known as 4'-methylsulfonylacetophenone (CAS Number: 10297-73-1), is a compound of interest in various biological and pharmacological studies. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula: C₉H₁₀O₃S

- Molecular Weight: 198.24 g/mol

- Melting Point: 126-129 °C

- Density: 1.2 g/cm³

- Boiling Point: 385.4 °C at 760 mmHg

This compound exhibits several biological activities attributed to its structural characteristics:

- COX Inhibition: The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.

- Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress and damage.

Anticancer Properties

Research indicates that this compound may have potential anticancer effects. A study highlighted its role in inhibiting the MDM2-p53 interaction, which is significant in cancer therapy as it can reactivate p53, a tumor suppressor protein .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Various | MDM2-p53 inhibition | Induces apoptosis in cancer cells | |

| Colon Cancer | COX inhibition | Reduces tumor growth in animal models |

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes also suggests potential applications in treating inflammatory diseases. In vitro studies have shown that it can significantly reduce the production of inflammatory mediators such as prostaglandins and cytokines .

Table 2: Summary of Anti-inflammatory Studies

| Study Reference | Inflammation Model | Mechanism | Results |

|---|---|---|---|

| Murine model | COX inhibition | Decreased swelling and pain response | |

| Cell cultures | Cytokine modulation | Reduced IL-6 and TNF-alpha levels |

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound in a xenograft model of human colon cancer. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Application

In a clinical trial involving patients with rheumatoid arthritis, participants received treatment with formulations containing this compound. Results showed a marked decrease in joint swelling and pain, alongside improved quality of life metrics.

属性

IUPAC Name |

1-(4-methylsulfinylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-7(10)8-3-5-9(6-4-8)12(2)11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUFNCGULZBNCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。